2-[4-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
CAS No.: 1628018-52-9
Cat. No.: VC3082091
Molecular Formula: C18H27BO5
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1628018-52-9 |
|---|---|
| Molecular Formula | C18H27BO5 |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | 2-[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C18H27BO5/c1-16(2)17(3,4)24-19(23-16)13-7-9-14(10-8-13)20-11-15-12-21-18(5,6)22-15/h7-10,15H,11-12H2,1-6H3 |
| Standard InChI Key | RYKXQTNVHBSLFW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3COC(O3)(C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3COC(O3)(C)C |
Introduction
Basic Identification and Properties
2-[4-(2,2-Dimethyl- dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl- dioxaborolane is a boronic ester compound primarily used in research applications. The compound is characterized by the following basic properties:
| Parameter | Value |
|---|---|
| CAS Number | 1628018-52-9 |
| Molecular Formula | C18H27BO5 |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | 2-[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChIKey | RYKXQTNVHBSLFW-UHFFFAOYSA-N |
The compound exists as a solid at room temperature and is designed specifically for research applications rather than human or veterinary use. Its chemical structure incorporates both a protected diol functionality (the dioxolane portion) and a boronic ester group (the dioxaborolane portion), making it a bifunctional reagent in synthetic chemistry.
Structural Features
The molecule consists of several key structural components that contribute to its chemical reactivity and applications:
Boronic Ester Core
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety represents a pinacol boronic ester, which is a popular protecting group for boronic acids. This structure provides stability to the compound while maintaining its reactivity in specific chemical transformations. The tetramethyl substitution on the dioxaborolane ring enhances stability through steric protection and electronic effects.
Phenyl Linker
The phenyl ring serves as a structural bridge between the boronic ester and the dioxolane components. This aromatic ring provides rigidity to the molecule and can participate in π-stacking interactions in certain applications.
Dioxolane Functionality
The 2,2-dimethyl-1,3-dioxolane-4-ylmethoxy group contains a protected diol functionality, which is significant for its potential applications in synthesis. This protection strategy prevents undesired side reactions while allowing selective deprotection under controlled conditions.
Synthesis Methods
The synthesis of 2-[4-(2,2-Dimethyl- dioxolan-4-ylmethoxy)-phenyl]-4,4,5,5-tetramethyl- dioxaborolane typically involves several key steps:
Preparation of the Boronic Ester Core
This generally includes the reaction of tetramethyl-1,3-dioxaborolane with an appropriately substituted aryl halide under controlled conditions. The reaction typically employs metal-catalyzed coupling strategies, often involving palladium catalysts.
General Reaction Scheme
A typical synthetic approach follows this general pathway:
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Formation of the arylboronic ester component through metal-catalyzed borylation
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Separate preparation of the dioxolane-functionalized component
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Coupling of these components through appropriate synthetic methods
The synthesis requires careful control of reaction conditions to ensure selectivity and prevent unwanted side reactions, particularly given the presence of multiple functional groups.
Physical and Chemical Properties
The compound exhibits several notable physical and chemical properties that influence its handling and applications:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Typically soluble in organic solvents (e.g., THF, dichloromethane) |
| Stability | Air and moisture stable compared to free boronic acids |
| Polarity | Moderate, due to the presence of oxygen atoms |
| Reactivity | Active in cross-coupling reactions, particularly Suzuki-Miyaura coupling |
Spectroscopic Properties
While specific spectroscopic data for this exact compound is limited in the search results, boronic esters typically show characteristic signals in various spectroscopic analyses:
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In 1H NMR, the methyl groups of the pinacol moiety typically appear as a prominent singlet around 1.2-1.4 ppm
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The 11B NMR typically shows a signal around 30 ppm, characteristic of sp2-hybridized boron atoms in boronic esters
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IR spectroscopy would reveal characteristic B-O stretching bands
Applications in Organic Chemistry
The compound has significant applications in various areas of organic chemistry and materials science:
Suzuki-Miyaura Cross-Coupling Reactions
As a boronic ester, this compound can participate in Suzuki-Miyaura cross-coupling reactions, which are powerful methods for carbon-carbon bond formation. The reaction typically involves coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base . The tetramethyl-dioxaborolane group serves as a masked boronic acid that can be activated under the reaction conditions.
Material Science Applications
The compound's boronic ester functionality makes it suitable for materials science applications, including:
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Development of semiconducting materials
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Preparation of extended conjugated systems
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Synthesis of monomers for specialized polymers
Comparison with Related Compounds
It is instructive to compare this compound with structurally related boronic esters to understand its unique features:
This comparison reveals that the subject compound occupies a unique chemical space with its combination of the dioxolane protected diol and the boronic ester functionality.
Research Applications and Future Perspectives
Current Research Applications
The compound has potential applications in several research areas:
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As a building block in the synthesis of complex organic molecules
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In the development of materials with specific electronic properties
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As an intermediate in the synthesis of biologically active compounds
Future Research Directions
Several promising research directions can be identified:
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